N,1-diphenylmethanimine oxide
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Overview
Description
N,1-Diphenylmethanimine oxide is a chemical compound with the molecular formula C₁₃H₁₁NO. It is a nitrone, a class of organic compounds characterized by the presence of a C=N-O functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,1-Diphenylmethanimine oxide can be synthesized through the reaction of benzaldehyde with aniline in the presence of an oxidizing agent. The general procedure involves mixing benzaldehyde and aniline in a suitable solvent, such as methanol, and heating the mixture to facilitate the reaction. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N,1-Diphenylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,1-Diphenylmethanimine oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,1-diphenylmethanimine oxide involves its interaction with molecular targets through its nitrone group. The compound can undergo cycloaddition reactions with various substrates, leading to the formation of cyclic products. These reactions are facilitated by the electron-rich nature of the nitrone group, which allows it to act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
- N-Benzylideneaniline N-oxide
- C,N-Diphenylnitrone
- Benzaldehydephenylnitrone
Comparison: N,1-Diphenylmethanimine oxide is unique due to its specific nitrone structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N,1-diphenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUJQWDPKRESH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](\C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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